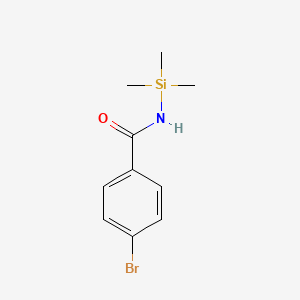

Benzamide, 4-bromo-N-(trimethylsilyl)-

Description

Overview of Silylated Amide Chemistry

Silylated amides are a class of organosilicon compounds where a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group, replaces the hydrogen atom on the amide nitrogen. This structural modification imparts unique chemical properties and has become a cornerstone in modern organic synthesis. The introduction of a silyl group serves several key purposes.

Primarily, silylation is employed as a protection strategy for the amide N-H bond. organic-chemistry.org An unprotected amide proton can interfere with various reactions, particularly those involving strong bases or nucleophiles. By converting the N-H to an N-Si bond, the amide's nucleophilicity and acidity are temporarily masked, allowing other parts of the molecule to react selectively. The trimethylsilyl group is particularly favored for this role due to the ease and high yield of both its installation and subsequent removal under mild conditions, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or acidic hydrolysis. nih.gov

Furthermore, the presence of a bulky trimethylsilyl group enhances the solubility of the amide in nonpolar organic solvents and increases its thermal stability. Silylated amides, such as bis(trimethylsilyl)acetamide (BSA), are themselves powerful silylating agents, capable of transferring a TMS group to alcohols, amines, and other protic substrates. researchgate.net The reactivity of silylated amides is distinct from their non-silylated counterparts; the Si-N bond can be readily cleaved, and the silyl group can influence the steric and electronic environment of the amide functionality, enabling novel transformations.

Significance of Halogenated Benzamides in Organic Synthesis

Halogenated benzamides, particularly those containing bromine or iodine, are highly valuable intermediates in organic synthesis. Their significance stems from the versatility of the carbon-halogen bond, which serves as a reactive handle for constructing more complex molecular architectures. The benzamide (B126) framework itself is a common structural motif found in numerous biologically active molecules and pharmaceuticals.

Aryl bromides are classical precursors for a wide range of chemical transformations. They are extensively used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to biaryls, alkynylated arenes, and arylated amines, which are prevalent in medicinal chemistry and materials science.

The bromine atom on the benzamide ring can also be displaced through nucleophilic aromatic substitution (SNAr) reactions, although this typically requires activation by electron-withdrawing groups. Additionally, aryl bromides are readily converted into organolithium or Grignard reagents, which can then react with a variety of electrophiles to introduce new functional groups. The strategic placement of a halogen on the benzamide scaffold thus provides a robust platform for molecular diversification and the synthesis of complex target molecules.

Historical Context and Evolution of Research in N-Silylated 4-Bromobenzamide (B181206) Systems

The development of N-silylated 4-bromobenzamide systems is not marked by a single discovery but rather by the convergence of two mature fields of chemical research: the chemistry of halogenated aromatics and the evolution of silyl protecting groups.

The utility of halogenated aromatic compounds has been a fundamental aspect of organic synthesis for over a century. Concurrently, the field of organosilicon chemistry began to flourish in the mid-20th century. A significant milestone was the development of powerful silylating agents in the 1960s. For instance, N,N-bis-trimethylsilyl-acetamide (BSA) was first synthesized in 1963, followed by other reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) in 1969. dshs-koeln.de These reagents made the process of silylation—the introduction of a silyl group onto a heteroatom—a routine and indispensable laboratory technique. researchgate.net

Initially, silylation was heavily used for the derivatization of compounds to increase their volatility for gas chromatography. However, its application as a protective group strategy in multi-step synthesis quickly became apparent. gelest.comharvard.edu Chemists began to apply this protection strategy to increasingly complex molecules, including those containing versatile functional handles like aryl halides. The combination of a 4-bromobenzamide with N-silylation represents a logical progression, wedding the synthetic potential of the C-Br bond with the advantages of amide protection and activation conferred by the N-Si bond. This combination allows for selective reactions at the aromatic ring (e.g., metal-catalyzed couplings) without interference from the amide N-H proton, which could otherwise lead to side reactions.

Scope and Academic Relevance of Benzamide, 4-bromo-N-(trimethylsilyl)-

Benzamide, 4-bromo-N-(trimethylsilyl)- (C₁₀H₁₂BrNOSi) is a specialized chemical reagent whose academic and synthetic relevance is derived directly from its bifunctional nature. It embodies the strategic combination of a reactive aryl bromide and a protected amide, making it a valuable building block for targeted organic synthesis.

The academic relevance of this compound lies in its application as a model system and a practical intermediate. The trimethylsilyl group on the amide nitrogen acts as a transient protecting group, enhancing solubility in organic solvents and preventing unwanted side reactions involving the acidic amide proton. dshs-koeln.de This protection is crucial when performing reactions that are sensitive to acidic protons, such as those involving organometallic reagents.

Simultaneously, the bromine atom at the para-position of the benzene (B151609) ring provides a site for a wide array of synthetic transformations. Its primary utility is in palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems or the introduction of various substituents. dshs-koeln.de The compound can also participate in nucleophilic aromatic substitution and can be a precursor for organometallic reagents.

The key reactions involving Benzamide, 4-bromo-N-(trimethylsilyl)- are summarized below:

Cross-Coupling Reactions: The C-Br bond readily participates in reactions like Suzuki or Sonogashira couplings to form new C-C bonds. dshs-koeln.de

Deprotection: The N-trimethylsilyl group can be easily removed under mild acidic or fluoride-containing conditions to regenerate the primary amide. dshs-koeln.de

Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles under specific conditions. dshs-koeln.de

The physical and chemical properties of the compound are detailed in the table below.

| Property | Value |

| IUPAC Name | 4-bromo-N-(trimethylsilyl)benzamide |

| Molecular Formula | C₁₀H₁₂BrNOSi |

| Molar Mass | 270.21 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 156-158 °C at 23 mmHg |

| Density | 1.121 g/mL at 25 °C |

This combination of a stable, protected amide and a reactive aryl halide in a single molecule makes Benzamide, 4-bromo-N-(trimethylsilyl)- a highly useful and academically interesting tool for the synthesis of functionalized aromatic compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61511-49-7 |

|---|---|

Molecular Formula |

C10H14BrNOSi |

Molecular Weight |

272.21 g/mol |

IUPAC Name |

4-bromo-N-trimethylsilylbenzamide |

InChI |

InChI=1S/C10H14BrNOSi/c1-14(2,3)12-10(13)8-4-6-9(11)7-5-8/h4-7H,1-3H3,(H,12,13) |

InChI Key |

UFRBMTHJFPPIIQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)NC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Benzamide, 4 Bromo N Trimethylsilyl

Amide Bond Formation Strategies for Substituted Benzamides

The creation of the amide bond is a cornerstone of organic synthesis. luxembourg-bio.com For a substituted benzamide (B126) like 4-bromobenzamide (B181206), the principal approaches involve either the direct coupling of a carboxylic acid and an amine source or a two-step process via a more reactive acyl intermediate. researchgate.net

The direct formation of an amide from a carboxylic acid and an amine is a thermodynamically challenging reaction that requires the removal of a water molecule. rsc.org To facilitate this transformation under milder conditions than high-temperature dehydration, various catalytic systems have been developed.

Boron-based reagents, such as boric acid and borate esters, have been shown to be effective catalysts for direct amidation, though they often require methods to remove water, such as azeotropic reflux. acs.org Lewis acid metal complexes also serve as potent catalysts. For instance, titanium(IV) chloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, with one report indicating that treating benzoic acid with aniline in the presence of TiCl₄ and pyridine at 85 °C can produce the corresponding amide. nih.gov Similarly, other catalysts have been employed to promote this conversion under various conditions. researchgate.netresearchgate.net

| Catalyst | Precursors | Conditions | Key Findings |

| B(OCH₂CF₃)₃ | Carboxylic Acid, Amine | MeCN, 80-100 °C | Effective for a range of acids and amines, including less reactive benzoic acids which may require higher temperatures. acs.org |

| ZrCl₄ | Benzoic Acid, Amine | Toluene, Reflux | Zirconium tetrachloride was found to catalyze the direct coupling of benzoic acid and benzylamine. rsc.org |

| TiCl₄ | Carboxylic Acid, Amine | Pyridine, 85 °C | Provides moderate to excellent yields for a wide range of substrates, though sterically hindered reactants show lower yields. nih.gov |

| Diatomite earth@IL/ZrCl₄ | Benzoic Acid, Amine | Anhydrous Toluene, Ultrasonic Irradiation | A green and highly efficient method using a reusable solid acid catalyst, leading to low reaction times. researchgate.net |

A more traditional and highly reliable method for amide synthesis involves the conversion of the carboxylic acid into a more reactive derivative, typically an acyl halide. derpharmachemica.com This two-step process is one of the most common laboratory methods for preparing amides. libretexts.org

First, 4-bromobenzoic acid is converted to 4-bromobenzoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is highly reactive toward nucleophiles. libretexts.org

In the second step, the 4-bromobenzoyl chloride is treated with an amine source, such as ammonia or a primary amine, to yield the N-substituted benzamide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk Due to the formation of hydrochloric acid (HCl) as a byproduct, two equivalents of the amine are often used; one acts as the nucleophile, and the second acts as a base to neutralize the acid. libretexts.org

N-Silylation Reactions

Silylation is the process of introducing a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), onto a molecule by replacing an active hydrogen, for example, on an oxygen or nitrogen atom. restek.comcolostate.edu In the context of synthesizing Benzamide, 4-bromo-N-(trimethylsilyl)-, this involves the silylation of the N-H bond of the pre-formed 4-bromobenzamide.

A variety of reagents can be used to directly silylate the amide nitrogen. These reagents vary in their reactivity and the byproducts they form. The choice of reagent often depends on the specific substrate and desired reaction conditions.

Common trimethylsilylating reagents include:

Trimethylsilyl chloride (TMSCl): A common and cost-effective silylating agent. Its use typically requires a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. researchgate.net

Hexamethyldisilazane (HMDS): A less reactive but effective reagent that produces ammonia as a byproduct, which can be easily removed. Silylation of less reactive amides may require heating or the addition of a catalyst. researchgate.net

N,O-Bis(trimethylsilyl)acetamide (BSA): A powerful silylating agent that is particularly effective for silylating amides. It reacts to form the silylated product and neutral acetamide as a byproduct. researchgate.netwikipedia.org

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly reactive silylating agent that offers the advantage of producing volatile byproducts. restek.com

| Silylating Reagent | Abbreviation | Typical Conditions | Byproducts |

| Trimethylsilyl chloride | TMSCl | Inert solvent with a base (e.g., triethylamine) | Amine hydrochloride salt researchgate.net |

| Hexamethyldisilazane | HMDS | Neat or in a solvent, often with heating | Ammonia researchgate.net |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Neat or in a solvent, room temp or gentle heating | N-(trimethylsilyl)acetamide, Acetamide researchgate.netwikipedia.org |

| Trimethylsilylimidazole | TMSI | Neat or in a solvent | Imidazole gelest.com |

It is a common misconception that reagents like Lithium bis(trimethylsilyl)amide (LiHMDS) and Sodium bis(trimethylsilyl)amide (NaHMDS) act as N-silylating agents themselves. Instead, they function as exceptionally strong, non-nucleophilic bases. wikipedia.orghnsincere.com Their primary role in this context is to deprotonate the amide N-H bond.

The process involves treating the parent amide (4-bromobenzamide) with a base like NaHMDS or LiHMDS. This quantitatively removes the acidic proton from the nitrogen, generating a highly nucleophilic amide anion. thomassci.com This anion can then be quenched with a silylating agent, such as trimethylsilyl chloride (TMSCl), to form the desired N-silylated product. This two-step, one-pot procedure is particularly useful for silylating amides that are resistant to direct silylation methods due to low N-H acidity.

While stoichiometric silylation is common, catalytic methods offer advantages in terms of atom economy and efficiency. Research into catalytic N-silylation has explored various approaches. The catalytic synthesis of N-silylamines can be achieved through methods like the dehydrocoupling of amines with silanes. nih.govsemanticscholar.org However, the direct catalytic N-silylation of a pre-existing amide functional group is a more specific and challenging transformation. Much of the research in the broader field has focused on the catalytic hydrosilylation of amides, which typically leads to the reduction of the carbonyl group to form amines, rather than simple N-silylation. mdpi.comdiva-portal.org The development of selective catalysts that can facilitate the silylation of the amide N-H bond without affecting the carbonyl group remains an area of ongoing research interest.

Bromination Strategies for Benzamide Scaffolds

The introduction of a bromine atom onto a benzamide scaffold is a critical step in the synthesis of the target molecule. This transformation is typically achieved through electrophilic aromatic substitution, where the benzamide's aromatic ring acts as a nucleophile and attacks an electrophilic bromine source. The amide functional group (-CONH₂) is an activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself on the benzene (B151609) ring.

Electrophilic aromatic bromination is a classic and widely used method for preparing aryl bromides. nih.gov In this reaction, a source of electrophilic bromine is generated, which then reacts with the electron-rich benzene ring of the benzamide derivative. libretexts.org The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the benzenonium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Common reagents for this transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orgmasterorganicchemistry.com The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile (Br⁺). Another widely used reagent is N-bromosuccinimide (NBS), which offers advantages in handling and selectivity. nih.govwordpress.com NBS can serve as an electrophilic bromine source, particularly when activated by an acid catalyst or used in polar solvents. organic-chemistry.org

Achieving regioselectivity is paramount in the synthesis of Benzamide, 4-bromo-N-(trimethylsilyl)-. Since the amide group directs bromination to both the ortho and para positions, reaction conditions must be optimized to favor the formation of the para-isomer (4-bromobenzamide). Generally, the para product is favored over the ortho product due to steric hindrance. The amide group is relatively bulky, which can impede the approach of the electrophile to the adjacent ortho positions.

Several strategies can be employed to enhance para-selectivity:

Choice of Brominating Agent: Reagents like N-bromosuccinimide (NBS) are often considered milder and can offer higher regioselectivity compared to the Br₂/FeBr₃ system. nih.gov

Solvent Effects: The choice of solvent can influence the isomer distribution. Solvents like hexafluoroisopropanol have been shown to promote mild and regioselective halogenation of arenes. organic-chemistry.org

Catalyst Systems: The use of specific catalysts can steer the reaction towards the desired isomer. For instance, zeolites have been shown to induce high para-selectivity in the bromination of some aromatic compounds due to the shape-selective nature of their porous structures. nih.gov

The following table summarizes common brominating agents and their general characteristics for benzamide bromination.

| Reagent/System | Typical Conditions | Selectivity Profile |

| Br₂ / FeBr₃ | Inert solvent (e.g., CCl₄, CS₂) | Mixture of ortho and para isomers, often requiring separation. |

| N-Bromosuccinimide (NBS) | Acetonitrile, DMF, or aqueous conditions | Generally favors the para isomer due to steric factors. nih.govorganic-chemistry.org |

| Tetraalkylammonium tribromides | Varies | Can be highly para-selective for certain activated aromatic rings. nih.gov |

Integrated Synthetic Pathways for Benzamide, 4-bromo-N-(trimethylsilyl)-

The complete synthesis of the target molecule can be approached through different strategic sequences, primarily categorized as stepwise or convergent pathways.

In a stepwise approach, the functional groups are introduced one after the other onto the starting benzamide core. Two primary routes are feasible:

Route A: Bromination followed by Silylation

Para-Bromination: Benzamide is first subjected to regioselective electrophilic aromatic bromination to produce 4-bromobenzamide.

N-Silylation: The resulting 4-bromobenzamide is then treated with a silylating agent, such as trimethylsilyl chloride (TMSCl), typically in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct and drive the reaction to completion.

Route B: Silylation followed by Bromination

N-Silylation: Benzamide is first converted to N-(trimethylsilyl)benzamide by reaction with a silylating agent.

Para-Bromination: The N-silylated intermediate is then brominated. The N-trimethylsilyl group can influence the electronic and steric properties of the amide, potentially affecting the regioselectivity of the subsequent bromination step.

The table below outlines a representative stepwise synthesis.

| Step | Transformation | Starting Material | Key Reagents | Product |

| 1 | Para-Bromination | Benzamide | NBS, Acetonitrile | 4-Bromobenzamide |

| 2 | N-Silylation | 4-Bromobenzamide | TMSCl, Triethylamine | Benzamide, 4-bromo-N-(trimethylsilyl)- |

Convergent synthesis involves preparing key fragments of the molecule separately before combining them in a final step. This approach can be more efficient for complex molecules. For Benzamide, 4-bromo-N-(trimethylsilyl)-, a common convergent strategy begins with a pre-brominated starting material.

Activation of Carboxylic Acid: The synthesis starts with 4-bromobenzoic acid. This acid is converted into a more reactive derivative, such as an acid chloride (4-bromobenzoyl chloride), using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nanobioletters.com

Amidation with a Silylated Amine Source: The activated 4-bromobenzoyl chloride is then reacted directly with a source of the trimethylsilylamine group. A common and effective reagent for this purpose is hexamethyldisilazane (HMDS), which reacts to form the desired N-silylated amide bond. This method constructs the final molecule in a single amidation step from advanced intermediates.

This table details a typical convergent synthesis pathway.

| Step | Transformation | Starting Material | Key Reagents | Product |

| 1 | Acid Chloride Formation | 4-Bromobenzoic acid | SOCl₂ or (COCl)₂ | 4-Bromobenzoyl chloride |

| 2 | Silylative Amidation | 4-Bromobenzoyl chloride | Hexamethyldisilazane (HMDS) | Benzamide, 4-bromo-N-(trimethylsilyl)- |

Green Chemistry Considerations in Benzamide Silylation and Bromination

Applying the principles of green chemistry to the synthesis of Benzamide, 4-bromo-N-(trimethylsilyl)- aims to reduce environmental impact and improve safety. walisongo.ac.id

For the bromination step, key green considerations include:

Avoiding Molecular Bromine: Liquid bromine is highly toxic, corrosive, and volatile. wordpress.com Replacing it with solid, easier-to-handle reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin is a significant safety and environmental improvement. wordpress.comelsevierpure.com

Catalytic Methods: Employing catalytic systems instead of stoichiometric reagents reduces waste.

Safer Solvents: Traditional bromination often uses chlorinated solvents like carbon tetrachloride, which are environmentally harmful. Developing procedures in greener solvents such as water, ethanol, or even solvent-free conditions is preferable. figshare.comyoutube.com

In Situ Generation: A modern approach involves the in situ generation of the hazardous brominating agent from safer precursors, such as oxidizing bromide salts (e.g., KBr) with an oxidant like sodium hypochlorite (NaOCl) in a continuous flow system. This minimizes the amount of free bromine present at any given time, greatly enhancing safety. nih.gov

For the silylation step, green strategies focus on:

Atom Economy: Using efficient silylating agents and catalysts that maximize the incorporation of atoms from the reactants into the final product.

Solvent Reduction: Performing reactions under solventless conditions or in recyclable, benign solvents reduces waste and environmental impact. researchgate.net

Energy Efficiency: Photoinduced silylation methods, which use visible light to catalyze the reaction under mild conditions, represent an energy-efficient alternative to traditional thermal methods. acs.org

The following table summarizes green alternatives for the synthesis.

| Reaction Step | Conventional Method | Green Alternative | Green Chemistry Principle(s) |

| Bromination | Br₂ in CCl₄ | NBS in a safer solvent; in situ generation of Br₂ in a flow reactor. nih.gov | Safer Reagents, Safer Solvents, Accident Prevention |

| Amide Formation | Acid chloride route with amine | Direct catalytic condensation of carboxylic acid and amine. sciepub.com | Atom Economy, Catalysis |

| Silylation | TMSCl with stoichiometric base in organic solvent | Catalytic silylation; photoinduced methods. researchgate.netacs.org | Catalysis, Energy Efficiency |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Benzamide, 4 Bromo N Trimethylsilyl and Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of Benzamide (B126), 4-bromo-N-(trimethylsilyl)- in solution. chemguide.co.ukulb.ac.beosf.ioijcsrr.org It provides critical insights into the electronic environment of individual nuclei and the conformational dynamics of the molecule.

Multi-Dimensional NMR Techniques for Complex Structural Assignment

To unambiguously assign the proton (¹H), carbon (¹³C), and silicon (²⁹Si) resonances of Benzamide, 4-bromo-N-(trimethylsilyl)-, a suite of multi-dimensional NMR experiments is employed. nih.govresearchgate.netnih.govijcrt.org Techniques such as 2D Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms.

COSY (¹H-¹H Correlation): This experiment would reveal scalar coupling between adjacent protons, confirming the connectivity of the aromatic protons on the 4-bromophenyl ring.

HSQC (¹H-¹³C One-Bond Correlation): This technique correlates protons directly attached to carbon atoms, allowing for the definitive assignment of each carbon in the aromatic ring and the trimethylsilyl (B98337) (TMS) group.

HMBC (¹H-¹³C Long-Range Correlation): HMBC spectra show correlations between protons and carbons separated by two or three bonds. This is crucial for assigning quaternary carbons, such as the carbonyl carbon and the carbon bonded to the bromine atom, by observing their correlation with nearby protons.

The expected chemical shifts are based on the analysis of analogous structures and foundational NMR principles.

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|

| ¹H | Aromatic (ortho to C=O) | ~7.7-7.9 | d | C=O, Aromatic C |

| ¹H | Aromatic (ortho to Br) | ~7.5-7.7 | d | Aromatic C, C-Br |

| ¹H | Si(CH₃)₃ | ~0.3-0.5 | s | Si-C |

| ¹³C | C=O | ~168-172 | s | Aromatic H (ortho) |

| ¹³C | Aromatic (C-1) | ~135-138 | s | Aromatic H (ortho) |

| ¹³C | Aromatic (CH) | ~128-132 | d | - |

| ¹³C | Aromatic (C-Br) | ~125-128 | s | Aromatic H (ortho) |

| ¹³C | Si(CH₃)₃ | ~0-2 | q | - |

| ²⁹Si | (CH₃)₃Si | ~10-15 | s | - |

Variable-Temperature NMR Studies of Restricted Rotation Barriers

Amide bonds, including the C-N bond in Benzamide, 4-bromo-N-(trimethylsilyl)-, exhibit significant partial double bond character due to resonance. This restricts free rotation around the C-N bond, a phenomenon that can be studied using variable-temperature (VT) NMR. nih.govresearchgate.netlibretexts.org

At low temperatures, the rotation is slow on the NMR timescale, and magnetically inequivalent groups would give rise to separate signals. As the temperature increases, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals broaden and merge into a single, time-averaged signal. researchgate.netsemanticscholar.orggeorgiasouthern.edued.gov By analyzing the line shape changes, the energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated using the Eyring equation. researchgate.netsemanticscholar.org This provides quantitative data on the conformational stability of the amide linkage.

| Temperature | Observation | Interpretation |

|---|---|---|

| Low Temperature (e.g., -40 °C) | Sharp, distinct signals for rotamers (if applicable). | Slow exchange regime; rotation is frozen on the NMR timescale. |

| Coalescence Temperature (Tc) | Signals broaden and merge into one broad peak. | Intermediate exchange; rotational rate matches the NMR frequency difference. |

| High Temperature (e.g., 60 °C) | A single, sharp, averaged signal. | Fast exchange regime; rotation is rapid on the NMR timescale. |

Advanced NMR Chemical Shift and Coupling Constant Analysis

A detailed analysis of chemical shifts and coupling constants provides further structural information. nih.govresearchgate.net The chemical shift of the trimethylsilyl protons appears far upfield (~0.4 ppm) due to the electropositive nature of silicon. The aromatic protons exhibit a characteristic AA'BB' or simple doublet-of-doublets pattern, with coupling constants (J-values) indicative of their relative positions (ortho, meta, para). For the 4-bromobenzamide (B181206) moiety, ortho-coupling is typically in the range of 7-9 Hz. The ²⁹Si chemical shift provides information about the electronic environment around the silicon atom and is sensitive to the nature of the substituents. smu.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify functional groups and probe the nature of chemical bonds within the molecule. cardiff.ac.uk The spectra are characterized by absorption bands corresponding to specific vibrational modes.

Key expected vibrational frequencies for Benzamide, 4-bromo-N-(trimethylsilyl)- include:

Amide C=O Stretch: A strong band in the IR spectrum, typically around 1640-1670 cm⁻¹, which is lower than that of a typical ketone due to resonance with the nitrogen lone pair.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

Si-CH₃ Bending (Umbrella Mode): A strong, characteristic band around 1250 cm⁻¹.

Si-C Stretching: A sharp, intense band often observed near 840 cm⁻¹, characteristic of the (CH₃)₃Si- group.

C-Br Stretch: A band in the far-infrared region, typically between 600 and 500 cm⁻¹, which is useful for confirming the presence of the bromine substituent. nist.govspectroscopyonline.com

| Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch (TMS) | 2960-2850 | Medium-Strong | Medium |

| Amide C=O Stretch | 1670-1640 | Very Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| Si-CH₃ Bending | ~1250 | Strong | Weak |

| Si-C Stretch | ~840 | Very Strong | Medium |

| C-N Stretch | 1300-1200 | Medium | Weak |

| C-Br Stretch | 600-500 | Strong | Strong |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₁₄BrNOSi. Furthermore, analysis of the fragmentation patterns in the mass spectrum reveals key structural features. The presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion ([M]⁺ and [M+2]⁺) with a nearly 1:1 intensity ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for N-silylated compounds include: researchgate.net

Alpha-Cleavage: The most common fragmentation for trimethylsilyl groups is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. This peak is often the base peak in the spectrum.

McLafferty Rearrangement: While less common for this specific structure, related compounds can undergo rearrangements. libretexts.org

Benzoyl Cation Formation: Cleavage of the N-C(O) bond can lead to the formation of the 4-bromobenzoyl cation ([BrC₆H₄CO]⁺, m/z 183/185).

Si-N Bond Cleavage: Heterolytic or homolytic cleavage of the bond between silicon and nitrogen can also occur, leading to fragments corresponding to the silyl (B83357) cation or the amide anion radical.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 271/273 | [C₁₀H₁₄BrNOSi]⁺ | Molecular Ion (M⁺) |

| 256/258 | [C₉H₁₁BrNOSi]⁺ | Loss of •CH₃ (M-15) |

| 183/185 | [C₇H₄BrO]⁺ | 4-bromobenzoyl cation |

| 155/157 | [C₆H₄Br]⁺ | Loss of CO from bromobenzoyl cation |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Single crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a specific structure for Benzamide, 4-bromo-N-(trimethylsilyl)- may not be publicly available, analysis of closely related N-substituted 4-bromobenzamide structures allows for a detailed prediction of its solid-state conformation. researchgate.netnih.govnih.gov

The molecule is not expected to be planar. A significant dihedral angle will likely exist between the plane of the 4-bromophenyl ring and the amide plane [O=C-N]. researchgate.netnih.gov This twist is a common feature in N-substituted benzamides. The geometry around the silicon atom will be tetrahedral.

In the crystal lattice, the absence of an N-H proton precludes classical N-H···O hydrogen bonding, which is a dominant interaction in unsubstituted amides. researchgate.net Instead, the crystal packing is likely governed by weaker intermolecular forces such as C-H···O interactions (from either the aromatic or TMS C-H groups to the carbonyl oxygen), potential C-H···π stacking, and halogen bonding involving the bromine atom (e.g., Br···O or Br···Br contacts). nih.gov

| Parameter | Expected Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.23-1.25 Å | Typical double bond with some single bond character due to resonance. |

| C-N Bond Length | ~1.35-1.38 Å | Shorter than a C-N single bond, indicating partial double bond character. |

| Si-N Bond Length | ~1.70-1.75 Å | Standard silicon-nitrogen single bond length. |

| C-Br Bond Length | ~1.89-1.91 Å | Typical aromatic carbon-bromine bond length. |

| Phenyl/Amide Dihedral Angle | 20-40° | Indicates non-planarity of the molecule, relieving steric strain. researchgate.netnih.gov |

Analysis of Hydrogen Bonding Networks

The introduction of a trimethylsilyl group on the nitrogen atom of 4-bromobenzamide fundamentally alters the hydrogen bonding capabilities of the molecule. In primary amides like 4-bromobenzamide, the N-H protons are available to act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This typically leads to the formation of robust hydrogen-bonded networks, often resulting in dimeric or catemeric structures in the solid state.

In "Benzamide, 4-bromo-N-(trimethylsilyl)-," the N-H proton is replaced by the bulky, non-polar trimethylsilyl group. This substitution eliminates the primary hydrogen bond donor site (N-H). Consequently, the predominant intermolecular interactions are expected to be weaker C-H···O and C-H···π interactions, as well as potential halogen bonding involving the bromine atom.

The study of silylated 2-aminopyrimidines provides some insight into the potential hydrogen bonding networks in N-silylated compounds. In these systems, intermolecular N-H···N hydrogen bonds are a consistent feature in their solid-state structures. mdpi.comresearchgate.net While "Benzamide, 4-bromo-N-(trimethylsilyl)-" lacks an N-H bond, if any residual moisture were present during crystallization or if co-crystals were formed with a hydrogen bond donor, the amide oxygen and the nitrogen of the silyl-amide could potentially act as hydrogen bond acceptors.

Infrared (IR) spectroscopy is a powerful tool for studying hydrogen bonding. In primary amides, the N-H stretching vibrations typically appear as two bands in the region of 3100-3500 cm⁻¹. Hydrogen bonding causes a broadening and a shift to lower wavenumbers of these bands. For "Benzamide, 4-bromo-N-(trimethylsilyl)-," the absence of these N-H stretching bands in its IR spectrum would be a key characteristic. The C=O stretching frequency, typically observed between 1630 and 1680 cm⁻¹ for amides, would also be sensitive to the intermolecular interactions. spectroscopyonline.com In the absence of strong hydrogen bonds, this peak would be expected at a higher frequency compared to its non-silylated counterpart.

Table 1: Comparison of Expected Hydrogen Bonding Capabilities

| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Expected Primary Intermolecular Interactions |

| 4-Bromobenzamide | N-H | C=O | N-H···O hydrogen bonds |

| Benzamide, 4-bromo-N-(trimethylsilyl)- | None | C=O, N | C-H···O, C-H···π, Halogen bonds |

Elucidation of Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in benzamide and its derivatives. acs.orgnih.gov The different polymorphs of a compound can exhibit distinct physical properties. The study of benzamide itself has revealed at least four polymorphic forms, with complex relationships between them. acs.orgnih.gov The crystal structure of the metastable form of benzamide was a long-standing puzzle that was eventually solved using high-resolution powder X-ray diffraction. esrf.fr

For "Benzamide, 4-bromo-N-(trimethylsilyl)-," the potential for polymorphism is high. The introduction of the flexible trimethylsilyl group can lead to different molecular conformations and packing arrangements in the solid state. The interplay of weak intermolecular forces, such as van der Waals interactions and potential C-H···O contacts, would govern the crystal packing.

In the absence of a crystal structure for the title compound, we can look at analogs. For instance, the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide shows that the aryl rings are significantly tilted with respect to each other to facilitate favorable N-H···O hydrogen bonding and π-stacking in the crystal. nih.gov In "Benzamide, 4-bromo-N-(trimethylsilyl)-," the bulky trimethylsilyl group would likely impose significant steric hindrance, influencing the conformation and packing. Computational studies could be employed to predict the likely crystal packing arrangements and relative energies of potential polymorphs. rsc.org

Table 2: Crystallographic Data for an Analogous Benzamide Derivative

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| N-(4-methoxyphenyl)benzamide nih.gov | Monoclinic | P2₁/c | N-H···O hydrogen bonding, π-stacking |

This table is for illustrative purposes, showing the type of data obtained from X-ray diffraction studies of a related compound.

Hybrid Spectroscopic and Diffraction Techniques for Comprehensive Structural Insights

A comprehensive understanding of the structure and dynamics of "Benzamide, 4-bromo-N-(trimethylsilyl)-" would benefit from the application of hybrid techniques that combine data from different analytical methods. The combination of X-ray crystallography and NMR spectroscopy is particularly powerful. creative-biostructure.comnih.gov While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers insights into the structure and dynamics in solution.

For "Benzamide, 4-bromo-N-(trimethylsilyl)-," ¹H, ¹³C, and ²⁹Si NMR spectroscopy would be invaluable. The ¹H NMR spectrum would confirm the presence of the trimethylsilyl group (a sharp singlet, typically around 0 ppm) and the aromatic protons of the 4-bromophenyl ring. The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The ²⁹Si NMR spectrum would be particularly diagnostic for the silyl group.

Combining solid-state NMR with powder X-ray diffraction can be a powerful approach for characterizing crystalline materials, especially for complex structures or when single crystals are not available. acs.orgesrf.fr This combination can help to refine crystal structures and provide information about disorder and dynamics in the solid state.

Furthermore, computational chemistry can be integrated with experimental data to build more accurate molecular models. rsc.org Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties (NMR chemical shifts, IR vibrational frequencies) and to calculate the relative energies of different conformations and polymorphs. Comparing these computational predictions with experimental data allows for a more robust structural assignment.

Computational and Theoretical Chemistry of Benzamide, 4 Bromo N Trimethylsilyl

Density Functional Theory (DFT) Investigations of Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

Table 1: Hypothetical Optimized Geometric Parameters for Benzamide (B126), 4-bromo-N-(trimethylsilyl)- Note: This data is illustrative and based on expected values for similar structures.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-N Bond Length | ~1.38 Å |

| Si-N Bond Length | ~1.75 Å |

| C-Br Bond Length | ~1.91 Å |

| C-N-Si Bond Angle | ~125-130° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability.

For Benzamide, 4-bromo-N-(trimethylsilyl)-, the HOMO is expected to be localized primarily on the bromine atom and the π-system of the bromo-substituted benzene (B151609) ring, due to the presence of lone pairs and delocalized electrons. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, representing the most electron-deficient region. A smaller HOMO-LUMO gap would suggest higher reactivity.

Molecular Electrostatic Potential (MESP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. The MESP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In Benzamide, 4-bromo-N-(trimethylsilyl)-, the MESP would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the bromine atom would also exhibit negative potential. Conversely, positive potential would be expected around the amide proton (if present in a tautomeric form, though unlikely for an N-silyl derivative) and the silicon atom of the TMS group.

Conformational Analysis and Rotational Barriers

The presence of single bonds in Benzamide, 4-bromo-N-(trimethylsilyl)-, particularly the C-N and Si-N bonds, allows for rotation, leading to different spatial arrangements or conformations.

The rotation around the amide C-N bond is known to have a significant energy barrier due to its partial double bond character. However, rotation around the Si-N bond is also a key conformational process in N-silylamides. Computational methods can be used to calculate the energy profile as a function of the dihedral angle describing this rotation. This involves performing a series of constrained geometry optimizations where the Si-N rotational angle is fixed at different values, generating an energy landscape. The peaks on this landscape correspond to transition states, and their energy relative to the minima (stable conformers) defines the rotational energy barrier.

The energy barriers calculated computationally can often be validated experimentally using techniques like Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. If the rate of rotation around a bond is within the NMR timescale, distinct signals for atoms in different conformational environments may be observed at low temperatures. As the temperature is increased, the rate of rotation increases, and these signals coalesce into a single, averaged signal. The temperature at which coalescence occurs is directly related to the energy barrier for the rotational process.

While no specific VT-NMR studies for Benzamide, 4-bromo-N-(trimethylsilyl)- are reported in the literature, such an experiment would be the primary method to experimentally determine the rotational barrier around the Si-N bond and compare it with the values predicted by DFT calculations. A strong correlation between the theoretical and experimental values would validate the computational model used.

Mechanistic Elucidation of Chemical Transformations

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into the energetic and structural changes that occur as reactants are converted into products. For a molecule like Benzamide, 4-bromo-N-(trimethylsilyl)-, these methods can map out reaction pathways, identify intermediates, and characterize the high-energy transition states that govern reaction rates.

Transition State Analysis for Nucleophilic Substitution

Nucleophilic substitution is a fundamental reaction class. In the context of Benzamide, 4-bromo-N-(trimethylsilyl)-, a nucleophile could attack several electrophilic sites, most notably the carbonyl carbon or the silicon atom. Transition state analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), is essential for understanding the mechanism, regioselectivity, and reaction kinetics of such processes.

The analysis involves locating the transition state (TS) structure on the potential energy surface, which is a first-order saddle point—a maximum in energy along the reaction coordinate but a minimum in all other degrees of freedom. Key steps in the analysis include:

Reactant and Product Optimization: The geometries of the reactants (e.g., the benzamide and a nucleophile) and the final products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the TS structure connecting the reactants and products. This structure represents the highest energy barrier that must be overcome for the reaction to proceed.

Frequency Calculation: A frequency analysis is performed on the located TS structure. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species.

For nucleophilic acyl substitution at the carbonyl carbon, a tetrahedral intermediate is typically formed. Computational analysis would determine whether the formation or collapse of this intermediate is the rate-determining step by comparing the energies of the respective transition states. Studies on related N-substituted benzamides have employed these techniques to elucidate reaction mechanisms and predict reactivity trends.

Energy Profiles for Silicon Migration Pathways

The N-(trimethylsilyl) group in the target molecule is known to be mobile. A common intramolecular rearrangement in N-silylated amides is the 1,3-silyl migration (or "Brook-type" rearrangement), where the silyl (B83357) group moves from the nitrogen atom to the carbonyl oxygen, forming a silyl-imidate intermediate.

Computational chemistry can construct detailed energy profiles for such migration pathways. This involves calculating the relative energies of the ground state N-silyl isomer, the O-silyl imidate isomer, and the transition state that separates them.

Table 1: Hypothetical Energy Profile Data for 1,3-Silyl Migration This table is illustrative and not based on published data for the specific compound.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| N-silyl Isomer | DFT/B3LYP/6-31G(d) | 0.0 (Reference) |

| Transition State | DFT/B3LYP/6-31G(d) | [Calculated Value] |

The calculated activation energy (the energy difference between the N-silyl isomer and the transition state) would provide an estimate of the kinetic barrier for the migration. The relative energy of the O-silyl imidate would indicate the thermodynamic favorability of the rearrangement. These calculations are crucial for predicting whether such an isomerization is likely to occur under specific reaction conditions and whether the O-silyl isomer could act as a reactive intermediate.

Computational Studies of Directed Metalation Processes

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The amide group is a well-known directed metalation group (DMG), capable of coordinating organolithium bases to facilitate deprotonation at the ortho-position. The presence of the N-trimethylsilyl group introduces complexity, as it could influence the directing ability of the amide or be a site of reactivity itself.

Computational studies of DoM processes typically involve:

Modeling Intermediates: Calculating the structure and stability of pre-lithiation complexes, where the organolithium reagent coordinates to the DMG.

Locating Transition States: Identifying the transition state for the proton abstraction (C-H bond breaking) step.

Assessing Regioselectivity: In cases with multiple potential sites for deprotonation, the activation energies for each pathway can be calculated and compared to predict the regiochemical outcome.

For Benzamide, 4-bromo-N-(trimethylsilyl)-, a key question would be whether metalation occurs ortho to the amide group or if other reactions, such as bromine-lithium exchange or attack at the silicon atom, are competitive. DFT calculations could model the energy barriers for these competing pathways to predict the most likely reaction course.

Reactivity Descriptors and Conceptual DFT Applications

Fukui Indices and Electrophilicity/Nucleophilicity Analysis

Fukui functions, f(r), are a key tool in conceptual DFT for identifying reactive sites within a molecule. They describe the change in electron density at a given point when an electron is added to or removed from the system. Condensed Fukui functions approximate this value for each atom in the molecule:

fk+ : For nucleophilic attack (measures the reactivity of atom k towards a nucleophile).

fk- : For electrophilic attack (measures the reactivity of atom k towards an electrophile).

fk0 : For radical attack.

By calculating these indices for each atom in Benzamide, 4-bromo-N-(trimethylsilyl)-, one could predict the most probable sites for reaction. For example, a large fk+ value on the carbonyl carbon would indicate its susceptibility to nucleophilic attack.

Table 2: Representative Conceptual DFT Descriptors This table illustrates the type of data generated in such an analysis and is based on findings for an analogous compound, not the specific title compound.

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | E(N-1) - E(N) | 6.74 |

| Electron Affinity (A) | E(N) - E(N+1) | 1.21 |

| Chemical Hardness (η) | (I - A) / 2 | 2.76 |

| Chemical Potential (μ) | - (I + A) / 2 | -3.98 |

These values allow for a quantitative comparison of the molecule's reactivity against other known chemical entities.

Polarizability and Hyperpolarizability Calculations

Polarizability (α) and hyperpolarizability (β, γ, etc.) describe how the electron cloud of a molecule is distorted by an external electric field. These properties are fundamental to understanding a molecule's response to electromagnetic radiation and are crucial for the design of nonlinear optical (NLO) materials.

DFT calculations provide a reliable method for computing these properties. The polarizability is a tensor, but it is often reported as an average value (αiso). The first hyperpolarizability (β), a third-rank tensor, is a measure of the second-order NLO response and is non-zero only for non-centrosymmetric molecules.

Computational studies on (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide have reported calculated values for these properties. Such calculations for Benzamide, 4-bromo-N-(trimethylsilyl)- would reveal its potential for NLO applications. The analysis would involve optimizing the molecular geometry and then applying a finite field approach or using analytical derivative methods to compute the α and β tensors. The magnitude of these values is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected through a π-conjugated system.

Lack of Publicly Available Research Data Precludes Analysis of Benzamide, 4-bromo-N-(trimethylsilyl)-

A thorough review of available scientific literature and computational chemistry databases has revealed a significant gap in research concerning the specific chemical compound Benzamide, 4-bromo-N-(trimethylsilyl)-. Despite a comprehensive search for molecular dynamics simulations and theoretical chemistry studies, no specific data on the dynamic behavior and solvent effects of this compound could be located.

However, the search for relevant research articles and datasets yielded no publications containing the necessary parameters or findings to construct a detailed analysis as requested. The scientific community has not, to date, published any studies that would allow for the creation of data tables or a descriptive account of the molecular dynamics of this particular silylated benzamide.

Consequently, it is not possible to provide an article on the "" with a focus on "Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects" that meets the required standards of scientific accuracy and detail. The absence of foundational research on this specific molecule prevents any meaningful discussion or data presentation on this topic.

Strategic Applications of Benzamide, 4 Bromo N Trimethylsilyl in Organic Synthesis

As a Versatile Building Block in the Construction of Functionalized Aromatic Systems

The structure of Benzamide (B126), 4-bromo-N-(trimethylsilyl)- inherently positions it as a versatile building block for creating diverse and highly substituted aromatic systems. fluorochem.co.uk The two key functional handles, the C-Br bond and the N-silyl amide group, can be addressed sequentially or in concert to introduce a variety of substituents onto the benzene (B151609) ring.

The bromine atom at the 4-position serves as a classical anchor point for numerous transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives.

| Cross-Coupling Reaction | Reagent/Catalyst System | Product Type |

| Suzuki Coupling | Aryl/vinyl boronic acids or esters, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryls, styrenes |

| Stille Coupling | Organostannanes, Pd catalyst | Aryl/alkenyl substituted arenes |

| Heck Coupling | Alkenes, Pd catalyst, Base | Stilbenes, cinnamates |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | Aryl alkynes |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Diaryl amines, N-aryl anilines |

Furthermore, the N-trimethylsilyl amide group can be readily hydrolyzed under mild acidic or basic conditions to reveal the primary amide, or it can be transformed into other functional groups, further expanding the synthetic utility of the products obtained from cross-coupling reactions. This dual functionality makes Benzamide, 4-bromo-N-(trimethylsilyl)- a powerful linchpin in multi-step syntheses.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinazolines)

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals. researchgate.net Benzamide, 4-bromo-N-(trimethylsilyl)- serves as an excellent precursor for the synthesis of fused heterocyclic systems, most notably quinazolines and their derivatives. organic-chemistry.orgnih.gov The strategy typically involves an initial functionalization ortho to the amide directing group, followed by a cyclization step.

A common pathway involves the ortho-lithiation of the benzamide (as detailed in section 6.3.1), followed by quenching with a nitrile (R-C≡N). The resulting intermediate, an ortho-acylated benzamide, can then undergo cyclization upon deprotection of the silyl (B83357) group and treatment with a nitrogen source like ammonia or formamide, or under acidic conditions, to furnish the quinazolinone ring. organic-chemistry.orgnih.gov The bromine atom can be retained for further diversification or can participate in subsequent intramolecular cyclization reactions. For instance, a palladium-catalyzed intramolecular C-N coupling could be envisioned between the amide nitrogen and an ortho-lithiated position, following a bromine-lithium exchange.

Role in Directed Functionalization Reactions

The N-silyl amide moiety is a powerful Directed Metalation Group (DMG), capable of orchestrating the regioselective functionalization of the aromatic ring at the positions ortho to itself. wikipedia.orgbaranlab.org This directing ability is central to the strategic application of Benzamide, 4-bromo-N-(trimethylsilyl)-.

Directed ortho-metalation (DoM) is a cornerstone of modern aromatic chemistry, allowing for the deprotonation of the sterically accessible but kinetically unreactive C-H bond ortho to a DMG. uwindsor.canih.gov The N-trimethylsilyl benzamide group is a particularly effective DMG for several reasons:

The silicon atom increases the steric bulk, which can enhance regioselectivity.

The TMS group prevents competitive deprotonation of the amide N-H bond.

The carbonyl oxygen and the nitrogen atom can coordinate to the lithium cation of the organolithium base (e.g., n-BuLi, s-BuLi), positioning the base for selective proton abstraction from the adjacent ortho position. mdpi.com

The general process involves treating a solution of Benzamide, 4-bromo-N-(trimethylsilyl)- with an alkyllithium base at low temperatures (typically -78 °C) to generate a transient ortho-lithiated species. This potent nucleophile can then be trapped in situ by a wide range of electrophiles, introducing a new substituent exclusively at the 2-position. mdpi.com

| Electrophile | Reagent Example | Introduced Functional Group |

| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Aldehydes/Ketones | Benzaldehyde (PhCHO) | Hydroxybenzyl (-CH(OH)Ph) |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic acid (-COOH) |

| Disulfides | Dimethyl disulfide (MeSSMe) | Methylthio (-SMe) |

| Silyl Halides | Trimethylsilyl (B98337) chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |

| Boronic Esters | Isopropoxyboronic acid pinacol ester | Boronic ester (-B(pin)) |

| Iodine | I₂ | Iodo (-I) |

This methodology provides a robust and highly regioselective route to 2,4-disubstituted benzamide derivatives that are otherwise difficult to access.

Beyond lithiation, the amide group can direct transition-metal-catalyzed C-H activation reactions. Palladium-catalyzed reactions, in particular, have been developed for the ortho-silylation of benzamides. nih.gov While often requiring a secondary directing group like 8-aminoquinoline, the intrinsic directing capacity of the N-silyl amide itself can be harnessed.

In a hypothetical application, a palladium catalyst could coordinate to the amide oxygen of Benzamide, 4-bromo-N-(trimethylsilyl)-, facilitating the cleavage of the ortho C-H bond to form a palladacycle intermediate. This intermediate could then undergo reductive elimination with a silylating agent, such as a disilane (e.g., hexamethyldisilane), to install a silyl group at the ortho position. nih.gov This approach offers an alternative to ortho-lithiation, often with milder reaction conditions and different functional group tolerance.

Utility in the Synthesis of Complex Organic Architectures (e.g., polycyclic aromatic hydrocarbons)

The construction of complex, multi-ring systems like polycyclic aromatic hydrocarbons (PAHs) often relies on the strategic coupling of smaller, functionalized aromatic building blocks. nih.govresearchgate.net Benzamide, 4-bromo-N-(trimethylsilyl)-, functionalized via the methods described above, is an ideal substrate for such strategies.

For example, a Suzuki coupling reaction between an ortho-functionalized Benzamide, 4-bromo-N-(trimethylsilyl)- derivative and an appropriate arylboronic acid can be used to construct a biaryl precursor. nih.gov Subsequent transformations, such as intramolecular cyclization or dehydrogenation, could then be employed to form the final PAH architecture. The amide group itself can be a participant in these cyclization reactions or can be converted into another group (e.g., a ketone via reaction with an organolithium, or a nitrile via dehydration) to facilitate the ring-forming step.

Role as a Precursor for Chiral Derivatives and Enantioselective Transformations

The introduction of chirality is a critical aspect of modern drug discovery and materials science. Benzamide, 4-bromo-N-(trimethylsilyl)- can serve as a scaffold for the synthesis of axially chiral molecules, known as atropisomers.

Atropisomerism arises from restricted rotation around a single bond. If a sufficiently bulky group is introduced at the 2-position of the benzamide ring (via ortho-lithiation, for instance), rotation around the C-N bond of the amide can be severely hindered. This creates two stable, non-interconverting enantiomeric conformers.

Once such a chiral, non-racemic benzamide is prepared, either through resolution or an asymmetric synthesis, it can be used in enantioselective transformations. nih.gov The existing chirality of the molecule can direct the stereochemical outcome of subsequent reactions at other positions on the ring or on substituents, allowing for the synthesis of highly complex, enantioenriched molecules.

Emerging Research Directions and Future Prospects for Benzamide, 4 Bromo N Trimethylsilyl Research

Development of Novel Catalytic Systems for its Synthesis and Transformation

The synthesis and subsequent transformation of benzamides are central to organic chemistry, and the development of novel catalytic systems is a primary focus for improving efficiency and selectivity. For a compound like Benzamide (B126), 4-bromo-N-(trimethylsilyl)-, catalytic strategies are being explored for both its formation and its use as a building block.

Research into related benzamide syntheses has highlighted the efficacy of various catalytic approaches. For instance, palladium(0) catalysts have been successfully employed for the arylation of brominated benzamides via Suzuki-Miyaura reactions, demonstrating a viable pathway for transforming the 4-bromo substituent into more complex aryl groups. researchgate.net Similarly, rhodium(III)-catalyzed C-H bond functionalization represents a powerful tool for modifying the aromatic ring. acs.org The initial amide bond formation can also be facilitated by catalysts such as titanium tetrachloride (TiCl4), which promotes the reaction between a carboxylic acid and an amine. researchgate.net

Future research will likely focus on developing catalysts that can selectively manipulate different parts of the molecule. This includes catalysts for the direct silylation of 4-bromobenzamide (B181206) or, conversely, for reactions that proceed without cleaving the N-Si bond. The goal is to create more atom-economical and step-efficient syntheses.

Table 1: Potential Catalytic Strategies for Synthesis and Transformation

| Catalytic Approach | Target Reaction | Potential Catalyst(s) | Expected Outcome |

|---|---|---|---|

| Cross-Coupling | Arylation at C4 position | Pd(0) complexes | Replacement of bromine with various aryl groups researchgate.net |

| C-H Activation | Functionalization of the benzene (B151609) ring | Rh(III), Cobalt | Introduction of new functional groups at ortho/meta positions acs.orgnih.gov |

| Amidation | Formation of the amide bond | Titanium tetrachloride (TiCl4) | Efficient synthesis from 4-bromobenzoic acid and a silylamine researchgate.net |

Exploration of Photochemical and Electrochemical Methodologies for its Reactivity

Harnessing light and electricity offers alternative, often milder, pathways for chemical reactions, providing unique reactivity patterns compared to traditional thermal methods.

Photochemistry: The photochemical behavior of related N-substituted amides and imides suggests potential reaction pathways for Benzamide, 4-bromo-N-(trimethylsilyl)-. For example, studies on N-arylsulfonimides have shown that irradiation can induce homolysis of the S-N bond. nih.gov By analogy, photochemical activation of the N-Si bond in the target molecule could generate silyl (B83357) and amidyl radicals, opening avenues for novel radical-based transformations. The aromatic bromine also presents a site for photochemical reactions, potentially participating in photo-induced cross-coupling or reduction processes.

Electrochemistry: Electrochemical methods provide precise control over oxidation and reduction processes. acs.org For benzamide derivatives, electrochemistry has been used in conjunction with palladium catalysis to achieve C-H iodination and chlorination. oaepublish.com Anodic oxidation can effectively promote halogenation at sterically hindered positions. oaepublish.com This suggests that Benzamide, 4-bromo-N-(trimethylsilyl)- could be a substrate for further electrochemical functionalization. The generation of reactive intermediates via direct or mediated electrolysis can lead to unique C-H functionalization, cyclization, or coupling reactions that are difficult to achieve through other means. acs.orgrsc.org

Table 2: Comparison of Photochemical and Electrochemical Approaches

| Method | Activation Principle | Potential Application for Benzamide, 4-bromo-N-(trimethylsilyl)- | Key Advantages |

|---|---|---|---|

| Photochemistry | Absorption of photons to reach an excited state | N-Si or C-Br bond cleavage to form radical intermediates nih.gov | Mild reaction conditions; generation of unique reactive species. |

| Electrochemistry | Electron transfer at an electrode surface | Controlled oxidation/reduction for C-H functionalization or coupling reactions acs.orgoaepublish.com | High degree of control over redox potential; avoids harsh chemical oxidants/reductants. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis is revolutionizing chemical manufacturing, offering enhanced safety, reproducibility, and scalability. escholarship.orgasymchem.com Amide bond formation, a cornerstone of pharmaceutical and materials synthesis, is particularly well-suited for these modern platforms. daneshyari.comnih.gov

Flow chemistry minimizes reaction volumes at any given time, which inherently improves safety, especially for highly exothermic or hazardous reactions. asymchem.com Precise control over parameters like temperature, pressure, and residence time leads to higher yields and purities. nih.gov Automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery and optimization of new compounds and processes. researchgate.net The synthesis of Benzamide, 4-bromo-N-(trimethylsilyl)- and its derivatives could be streamlined using packed-bed reactors with heterogeneous catalysts, simplifying product isolation and catalyst recycling. escholarship.org

Table 3: Advantages of Integrating Modern Synthesis Platforms

| Platform | Core Principle | Benefits for Benzamide, 4-bromo-N-(trimethylsilyl)- Production |

|---|---|---|

| Flow Chemistry | Continuous processing in a reactor | Improved heat transfer, enhanced safety, easier scalability, higher reproducibility asymchem.comnih.gov |

| Automated Synthesis | Robotic handling and software control | High-throughput screening of reaction conditions, rapid library synthesis, reduced manual labor daneshyari.comresearchgate.net |

| Telescoped Reactions | Combining multiple reaction steps without isolation | Reduced waste, time, and resource consumption by linking synthesis and purification steps in-line nih.gov |

Sustainable Synthesis Approaches and Waste Minimization in its Production

Green chemistry principles are increasingly guiding the development of new synthetic routes to minimize environmental impact. fatfinger.iorsc.org For the production of Benzamide, 4-bromo-N-(trimethylsilyl)-, several strategies can be employed to enhance sustainability.

Key principles of green chemistry include waste prevention, maximizing atom economy, and using catalytic reagents over stoichiometric ones. asymchem.com The use of efficient catalysts (as discussed in 7.1) is paramount, as it reduces the need for excess reagents and minimizes waste streams. researchgate.net Another focus is the replacement of hazardous solvents with greener alternatives, such as water, ethanol, or supercritical fluids. mdpi.com Energy efficiency can be improved by utilizing methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. mdpi.com Designing processes that reduce the need for derivatization or protecting groups further streamlines the synthesis and prevents waste. asymchem.com

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to Synthesis of Benzamide, 4-bromo-N-(trimethylsilyl)- |

|---|---|

| Waste Prevention | Designing syntheses where all starting materials are incorporated into the final product. asymchem.com |

| Atom Economy | Choosing reactions (e.g., addition reactions) that maximize the incorporation of reactant atoms. asymchem.com |

| Catalysis | Using recyclable catalysts for amidation and functionalization to avoid stoichiometric waste. researchgate.net |

| Safer Solvents | Replacing volatile organic compounds with eco-friendly alternatives like water or bio-derived solvents. mdpi.com |

| Energy Efficiency | Employing microwave or flow reactors to reduce energy consumption and reaction times. asymchem.commdpi.com |

Investigation of its Role in Supramolecular Chemistry and Self-Assembly

The structure of Benzamide, 4-bromo-N-(trimethylsilyl)- contains several features that make it an interesting candidate for studies in supramolecular chemistry and crystal engineering. The interplay of non-covalent interactions can guide the molecule to self-assemble into well-defined, ordered architectures.

The key interactions include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (e.g., carbonyl oxygen or the nitrogen of another molecule). This is a highly directional and tunable interaction used to construct complex supramolecular structures. mdpi.comnih.gov

Hydrogen Bonding: The N-H group of the parent benzamide is a classic hydrogen bond donor, while the carbonyl oxygen is an acceptor. Although the hydrogen is replaced by a trimethylsilyl (B98337) group in the target compound, related amide structures heavily rely on hydrogen bonding to form chains, tapes, or sheets. nih.govamanote.com The potential for hydrolysis back to the N-H form could be a factor in its assembly behavior under certain conditions.

Steric Influence: The bulky trimethylsilyl group will exert significant steric influence, directing the way molecules pack and potentially creating channels or pores within the crystal lattice.

By carefully balancing these interactions, Benzamide, 4-bromo-N-(trimethylsilyl)- could be used as a building block (a "tecton") for designing crystalline materials with specific topologies. Understanding how the silyl group and halogen atom direct the self-assembly is a key area for future research. researchgate.net

Table 5: Key Intermolecular Forces in Self-Assembly

| Interaction | Description | Role in Benzamide, 4-bromo-N-(trimethylsilyl)- Assembly |

|---|---|---|

| Halogen Bond | An attractive interaction between an electrophilic region on a halogen atom and a nucleophile. nih.gov | The C-Br bond can direct assembly by interacting with carbonyl oxygens or other Lewis bases. mdpi.com |

| Hydrogen Bond | Interaction between a hydrogen atom and an electronegative atom like O or N. | While absent in the N-silylated form, it is a dominant force in related parent benzamides. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the packing and stability of the crystal lattice. |

Q & A

What are the optimal synthetic routes for 4-bromo-N-(trimethylsilyl)benzamide, and how can reaction conditions be tailored to improve yield?

Level: Basic

Methodological Answer:

The synthesis typically involves reacting 4-bromobenzoyl chloride with trimethylsilyl-protected amines under Schotten-Baumann conditions. Key optimizations include:

- Solvent selection: Dichloromethane (DCM) or acetonitrile ensures solubility and minimizes side reactions .

- Base choice: Sodium carbonate or pyridine effectively neutralizes HCl byproducts, improving reaction efficiency .

- Temperature control: Maintaining 0–5°C during acyl chloride addition prevents thermal decomposition .

Yield improvements (up to 85%) are achieved via slow reagent addition and post-reaction purification using silica gel chromatography.

What safety protocols should be followed when handling 4-bromo-N-(trimethylsilyl)benzamide, especially considering its potential mutagenicity?

Level: Basic

Methodological Answer:

- Hazard analysis: Conduct a pre-experiment risk assessment focusing on mutagenicity (Ames test analogs suggest moderate risk ).

- PPE: Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid dermal/airborne exposure .

- Waste management: Segregate halogenated waste (e.g., brominated byproducts) for specialized disposal .

- Storage: Store in airtight containers at –20°C to prevent decomposition, as DSC data indicates thermal instability in related silyl amides .

How can discrepancies between theoretical and observed spectroscopic data (e.g., NMR, IR) for this compound be systematically addressed?

Level: Advanced

Methodological Answer:

- Step 1: Verify purity via HPLC or TLC. Impurities (e.g., unreacted acyl chloride) can distort signals .

- Step 2: Compare experimental NMR with computational predictions (e.g., DFT-based tools like Gaussian) to identify unexpected substituent effects .

- Step 3: Use X-ray crystallography (SHELX refinement) to resolve structural ambiguities, especially for silyl group conformation .

- Step 4: Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .

What role does the trimethylsilyl group play in modulating the compound's reactivity in palladium-catalyzed cross-coupling reactions?

Level: Advanced

Methodological Answer:

The trimethylsilyl (TMS) group:

- Steric shielding: Protects the amide nitrogen, reducing undesired coordination to Pd catalysts .

- Electronic effects: Electron-donating TMS enhances oxidative addition kinetics in Suzuki-Miyaura couplings .

- Directing effects: In C–H activation, TMS can act as a transient directing group, enabling regioselective functionalization .

Optimize coupling conditions using Pd(OAc)₂/XPhos ligands in THF at 80°C for 12 hours .

Which analytical techniques are most effective for confirming the purity and structural integrity of 4-bromo-N-(trimethylsilyl)benzamide?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR: Confirm silyl group integration (δ ~0.1 ppm for TMS protons) and bromine-induced deshielding in aromatic regions .

- FT-IR: Validate amide C=O stretch (~1650 cm⁻¹) and absence of acyl chloride (~1800 cm⁻¹) .

- Elemental analysis: Ensure C/H/N/Si/Br ratios align with theoretical values (±0.3% tolerance) .

- XRD: Resolve crystal packing anomalies caused by bulky TMS groups .

What experimental strategies can be employed to enhance the solubility of this compound in common organic solvents for reactivity studies?

Level: Advanced

Methodological Answer:

- Co-solvent systems: Use DCM:MeOH (9:1) or DMF:THF (1:1) to leverage polarity gradients .

- Derivatization: Introduce polar auxiliaries (e.g., PEG-linked silyl groups) via post-synthetic modification .

- Temperature modulation: Heat to 40°C in toluene to disrupt crystalline lattice forces temporarily .

- Micellar catalysis: Employ SDS surfactants in aqueous-organic biphasic systems for homogeneous reaction conditions .

How can computational chemistry tools predict the binding affinity of 4-bromo-N-(trimethylsilyl)benzamide with potential enzymatic targets?

Level: Advanced

Methodological Answer:

- Docking studies: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets) .

- MD simulations: Run GROMACS trajectories to assess TMS group flexibility and binding-site accommodation .

- QSAR modeling: Correlate Hammett σ values (Br: +0.23; TMS: –0.07) with inhibitory activity in analogous benzamides .

- Free-energy perturbation: Calculate ΔG binding using Schrödinger Suite for bromine’s halogen-bonding contributions .

Featured Recommendations

| Most viewed | ||